4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of a methoxy group, a methylthio group, and a trifluoromethyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods involving different pyrimidine precursors and trifluoromethylating agents. Its structural complexity and unique functional groups make it a valuable target in chemical research.
4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is classified as a pyrimidine derivative. Pyrimidines are aromatic heterocycles that contain nitrogen atoms in their ring structure, making them significant in various biological and chemical processes.
The synthesis of 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:
The reaction conditions can vary, but maintaining optimal temperature and pressure is crucial for maximizing yield. Continuous flow reactors are increasingly used in industrial applications to ensure consistent reaction conditions.
The molecular formula of 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is .
Property | Value |
---|---|
Molecular Weight | 192.14 g/mol |
IUPAC Name | 4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI | InChI=1S/C7H7F3N2O/c1-4-11-5(7(8,9)10)3-6(12-4)13-2/h3H,1-2H3 |
InChI Key | NDBQOTGMQQRYFO-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC(=N1)OC)C(F)(F)F |
4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is involved in several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to form stable complexes with enzymes and receptors, modulating their activity and potentially inhibiting or activating various biochemical pathways.
The compound exhibits notable stability under standard conditions but may undergo hydrolysis or oxidation under extreme conditions.
4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine has diverse applications across multiple fields:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its significance in ongoing research endeavors.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0